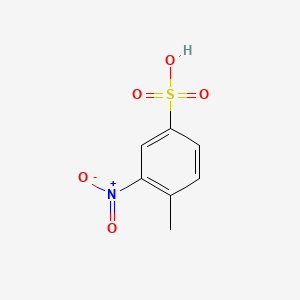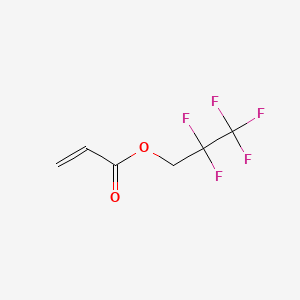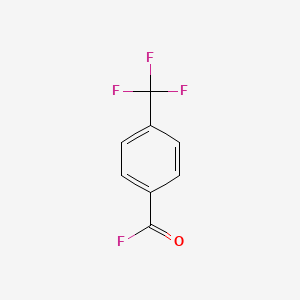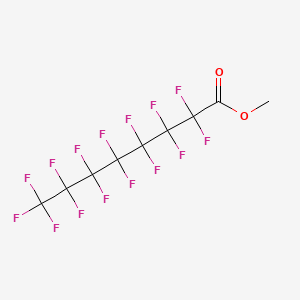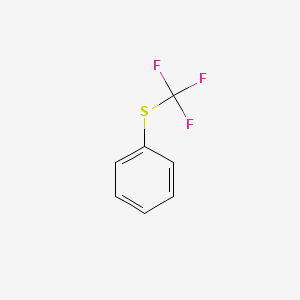
4-metil-2-fenilpent-2-enal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2Z)-4-Methyl-2-phenyl-2-pentenal is a member of phenylacetaldehydes.
Aplicaciones Científicas De Investigación
- 4-metil-2-fenilpent-2-enal contribuye a los perfiles aromáticos de alimentos, bebidas y perfumes. Sus notas dulces, florales y afrutadas lo hacen valioso para agentes aromatizantes y fragancias .
- Los investigadores utilizan This compound en archivos de datos de propiedades termo-físicas (Archivos IK-Cape) para simuladores de procesos como Aspen Plus. Estos archivos ayudan a modelar procesos químicos y optimizar las operaciones industriales .
- La estructura insaturada del compuesto lo hace interesante para el estudio de radicales libres. Los investigadores investigan sus datos termodinámicos relacionados con la oxidación, la combustión y la cinética de la fractura térmica .
- Las herramientas de química cuántica utilizan This compound para interpretar espectros infrarrojos (IR). Comprender sus modos de vibración ayuda a identificar grupos funcionales y estructuras moleculares .
- El compuesto aparece en revisiones de la literatura científica relacionadas con alcoholes primarios arilsustituidos, aldehídos y ésteres relacionados. Los investigadores exploran sus propiedades químicas y posibles aplicaciones .
Industria de Sabores y Fragancias
Simuladores de Procesos y Propiedades Termo-físicas
Química de Radicales Libres
Herramientas Cuánticas para la Interpretación de Espectros
Revisión de la Literatura Científica
Materiales de Contacto con Alimentos y Evaluación de Seguridad
Mecanismo De Acción
Target of Action
It is known that this compound is used as a flavoring agent , suggesting that its targets could be taste receptors or other related proteins in the human body.
Mode of Action
It is suggested that the compound may interact with its targets to produce a cocoa-like aroma . This interaction could potentially alter the conformation or activity of the target proteins, leading to the perception of this specific flavor.
Pharmacokinetics
It is known that the compound is soluble in oils and insoluble in water , which may influence its absorption and distribution in the body.
Result of Action
It is known to produce a cocoa-like aroma when used as a flavoring agent . This suggests that it may induce changes in sensory perception at the molecular and cellular level.
Action Environment
The action, efficacy, and stability of 4-Methyl-2-phenylpent-2-enal can be influenced by various environmental factors. For instance, its solubility characteristics suggest that it may be more effective in oil-based environments . Furthermore, its stability and efficacy as a flavoring agent may be affected by factors such as temperature, pH, and the presence of other compounds .
Análisis Bioquímico
Biochemical Properties
It is known that phenylacetaldehydes, the class of compounds to which 4-Methyl-2-phenylpent-2-enal belongs, can participate in various biochemical reactions
Cellular Effects
It is known that phenylacetaldehydes can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
It is known that the compound has been evaluated by the Joint FAO/WHO Expert Committee on Food Additives (JECFA) and it was concluded that there is no safety concern at current levels of intake when used as a flavoring agent .
Propiedades
Número CAS |
26643-91-4 |
|---|---|
Fórmula molecular |
C12H14O |
Peso molecular |
174.24 g/mol |
Nombre IUPAC |
(Z)-4-methyl-2-phenylpent-2-enal |
InChI |
InChI=1S/C12H14O/c1-10(2)8-12(9-13)11-6-4-3-5-7-11/h3-10H,1-2H3/b12-8+ |
Clave InChI |
ULRYRAHIBWLZKC-XYOKQWHBSA-N |
SMILES |
CC(C)C=C(C=O)C1=CC=CC=C1 |
SMILES isomérico |
CC(C)/C=C(\C=O)/C1=CC=CC=C1 |
SMILES canónico |
CC(C)C=C(C=O)C1=CC=CC=C1 |
Punto de ebullición |
82.00 to 87.00 °C. @ 0.70 mm Hg |
Densidad |
0.980-0.986 |
| 26643-91-4 | |
Descripción física |
Colourless to slightly yellow liquid; Cocoa-like aroma |
Pictogramas |
Irritant |
Solubilidad |
Soluble in oils; Insoluble in water Soluble (in ethanol) |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 4-methyl-2-phenylpent-2-enal thiosemicarbazone?
A1: While the abstract doesn't explicitly state the molecular weight, it does provide the molecular formula of the compound, which is C13H17N3S []. Using this information, we can calculate the molecular weight to be 247.36 g/mol.
Q2: Can you describe the key structural features of 4-methyl-2-phenylpent-2-enal thiosemicarbazone as determined by the study?
A2: The study reveals that in the solid state, the molecule of 4-methyl-2-phenylpent-2-enal thiosemicarbazone exhibits a specific spatial arrangement. The thiosemicarbazone moiety, which is mostly planar, is twisted relative to the phenyl ring by an angle of 53.15° []. This information suggests limited conjugation between these two parts of the molecule. Additionally, the crystal structure reveals the formation of hydrogen bonds between the N-H groups and the sulfur atom (N—H...S), leading to the creation of layers stacked along the crystallographic direction denoted as (100) [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



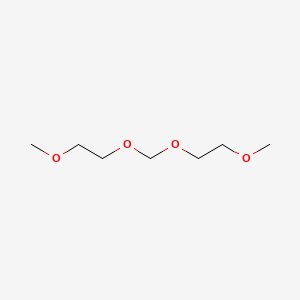
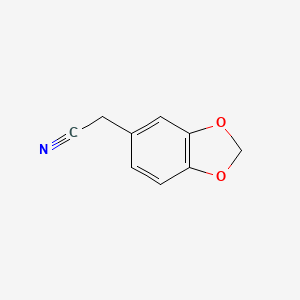

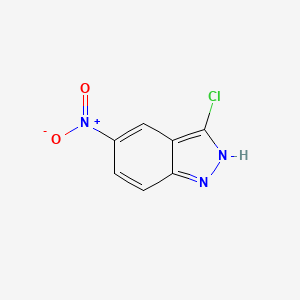
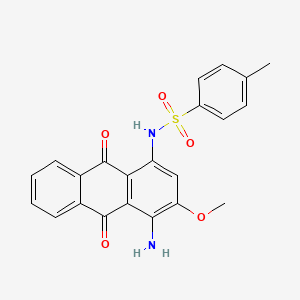
![2-Methylnaphth[1,2-d]oxazole](/img/structure/B1580899.png)
![3-[(2-Chlorophenyl)amino]propanenitrile](/img/structure/B1580900.png)
